molecular formula C14H14O B14642212 1,2,3,4-Tetrahydrophenanthrene-4-ol CAS No. 56179-82-9

1,2,3,4-Tetrahydrophenanthrene-4-ol

Cat. No.: B14642212
CAS No.: 56179-82-9
M. Wt: 198.26 g/mol
InChI Key: XATSUTOXPXWMRG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophenanthrene-4-ol is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of phenanthrene, which is a well-known polycyclic aromatic hydrocarbon. The compound has a molecular formula of C14H14O and is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon atom of the tetrahydrophenanthrene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrophenanthrene-4-ol typically involves the hydrogenation of phenanthrene under specific conditions. The process can be carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is conducted under high pressure and elevated temperatures to ensure complete hydrogenation of the phenanthrene ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrophenanthrene-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 1,2,3,4-Tetrahydrophenanthrene-4-one.

    Reduction: Formation of 1,2,3,4-Tetrahydrophenanthrene.

    Substitution: Formation of halogenated derivatives such as 4-bromo-1,2,3,4-tetrahydrophenanthrene.

Scientific Research Applications

1,2,3,4-Tetrahydrophenanthrene-4-ol has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,

Properties

CAS No.

56179-82-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1,2,3,4-tetrahydrophenanthren-4-ol

InChI

InChI=1S/C14H14O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9,13,15H,3,5,7H2

InChI Key

XATSUTOXPXWMRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC3=CC=CC=C32)O

Origin of Product

United States

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